2-Propanone, 1-(4-methoxyphenoxy)-3-(phenylmethoxy)-
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Overview
Description
2-Propanone, 1-(4-methoxyphenoxy)-3-(phenylmethoxy)- is an organic compound with a complex structure that includes both methoxyphenoxy and phenylmethoxy groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(4-methoxyphenoxy)-3-(phenylmethoxy)- typically involves the reaction of 4-methoxyphenol with 2-bromo-1-phenylmethoxypropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(4-methoxyphenoxy)-3-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propanone, 1-(4-methoxyphenoxy)-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(4-methoxyphenoxy)-3-(phenylmethoxy)- involves its interaction with specific molecular targets. The methoxyphenoxy and phenylmethoxy groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenoxy)-: A simpler analog with only one methoxyphenoxy group.
2-Propanone, 1-(4-methoxyphenoxy)-3-(methylmethoxy)-: A similar compound with a methylmethoxy group instead of a phenylmethoxy group.
Uniqueness
2-Propanone, 1-(4-methoxyphenoxy)-3-(phenylmethoxy)- is unique due to the presence of both methoxyphenoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
213828-28-5 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-(4-methoxyphenoxy)-3-phenylmethoxypropan-2-one |
InChI |
InChI=1S/C17H18O4/c1-19-16-7-9-17(10-8-16)21-13-15(18)12-20-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
InChI Key |
NNVNFKSIRROKIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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